molecular formula C21H12Br2O2 B2783888 6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one CAS No. 332104-47-9

6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one

Cat. No. B2783888
M. Wt: 456.133
InChI Key: HLGATZTWYNFCNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, cyclization, and phenylation. Researchers have explored both metal-free and metal-catalyzed routes for its preparation. One commonly reported method is the (3 + 2) cycloaddition reaction , where an alkyne acts as a dipolarophile, and a nitrile oxide serves as the dipole .


Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Synthesis and Material Applications

Toward "Willowlike" Thermotropic Dendrimers : The study discusses the synthesis and characterization of monomers with bromo and hydroxy functional groups, leading to the development of soluble hyperbranched polymers. These polymers have applications in creating materials with specific thermal and optical properties, suggesting potential applications for similarly structured compounds like 6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one in material science (Percec et al., 1994).

Catalysis and Organic Synthesis

Synthesis, Crystal Structure of Tetra-Nuclear Macrocyclic Zn(II) Complex : This study presents the synthesis of a Zn(II) complex involving brominated ligands, highlighting the role of such compounds in forming complex structures with metal ions, which can be crucial in catalysis and organic synthesis (Wang et al., 2021).

Environmental Studies

Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) : Although this study focuses on tribromophenol, it underscores the environmental relevance of brominated compounds, their occurrence, and impact. This research area might be relevant for assessing the environmental behavior and potential risks associated with 6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one (Koch & Sures, 2018).

Photophysical Studies

Enhanced brightness emission-tuned nanoparticles : This study illustrates the use of brominated compounds in creating luminescent materials, which may suggest potential applications for 6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one in the development of optical and electronic devices through its incorporation into nanoparticles or polymers (Fischer et al., 2013).

properties

IUPAC Name

6-bromo-3-(4-bromophenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br2O2/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-12-16(23)10-11-18(17)25-21(20)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGATZTWYNFCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(4-bromophenyl)-4-phenylchromen-2-one

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